molecular formula C13H10F3N B3341738 2,6-Difluoro-N-(2-fluorobenzyl)aniline CAS No. 1040067-71-7

2,6-Difluoro-N-(2-fluorobenzyl)aniline

Cat. No.: B3341738
CAS No.: 1040067-71-7
M. Wt: 237.22 g/mol
InChI Key: WSYOWSDCHCONMW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-fluorobenzyl)aniline is an organic compound with the molecular formula C13H9F3N. It is a fluorinated derivative of aniline, characterized by the presence of three fluorine atoms attached to the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(2-fluorobenzyl)aniline typically involves the reaction of 2,6-difluoroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-difluoroaniline attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which can be replaced by other nucleophiles.

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,6-Difluoro-N-(2-fluorobenzyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

    Chemical Biology: It serves as a probe in studying biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(2-fluorobenzyl)aniline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(2-fluorobenzyl)aniline is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This unique substitution pattern enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,6-difluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-10-5-2-1-4-9(10)8-17-13-11(15)6-3-7-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYOWSDCHCONMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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